P-Toluenesulfonic Acid (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]oxolan-3-ylmethyl Ester
Beschreibung
This compound is a chiral tetrahydrofuran derivative featuring a 2,4-difluorophenyl group, a 1,2,4-triazole moiety, and a 4-methylbenzenesulfonate ester (Fig. 1). It serves as a critical intermediate in synthesizing triazole antifungal agents, notably posaconazole . The stereochemistry at the 3S and 5R positions is essential for its biological activity and downstream pharmacological applications . The sulfonate ester acts as a leaving group, enabling further functionalization during drug synthesis .
Eigenschaften
IUPAC Name |
[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVLCJRFGIRAK-KKSFZXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C[C@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447488 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149809-43-8 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149809-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-((((4-methylphenyl)sulfonyl)oxy)methyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149809438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDY4QZP8PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Improved Coupling and Cyclization Strategies
The WO2015059716A2 patent discloses a nine-step synthesis starting from 4-(2,4-difluorophenyl)pent-4-enoic acid (3 ). Critical advancements include:
-
Coupling with (R)-4-Phenyloxazolidin-2-one (4 ) :
-
Asymmetric Cyclization :
Novel Intermediates and Crystalline Forms
The US20160237066A1 patent introduces (2R,4R)-2-(2,4-difluorophenyl)-2-(iodomethyl)-4-(trityloxymethyl)tetrahydrofuran (10 ) as a crystalline intermediate. Key characteristics include:
| Property | Value |
|---|---|
| Melting Point | 128–130°C |
| Purity (HPLC) | >99.5% |
| Solubility | 15 mg/mL in dichloroethane |
This intermediate enables trityl-group-mediated protection/deprotection, streamlining subsequent functionalization.
Sulfonation and Final Step Optimization
The terminal step involves sulfonating [(3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl]methanol (12 ) with p-toluenesulfonyl chloride:
-
Reaction Conditions :
-
Purification : Recrystallization from ethanol-water (9:1) replaces column chromatography, reducing solvent waste.
Comparative Analysis of Traditional vs. Modern Methods
| Parameter | Traditional Method (U.S. Pat. No. 5,403,937) | Improved Method (WO2015059716A2) |
|---|---|---|
| Coupling Agent | n-Butyl lithium | Ethyl chloroformate |
| Cyclization Temp. | -78°C | 0–25°C |
| Chromatography Steps | 3 | 0 |
| Overall Yield | 62% | 78% |
| Safety Profile | High risk (pyrophoric reagents) | Moderate risk |
The elimination of cryogenic conditions and chromatographic purification reduces production costs by an estimated 40%.
Solvent and Reagent Selection Trends
Modern protocols favor dichloromethane and THF due to their compatibility with moisture-sensitive intermediates. Notably:
-
Trityl Deprotection : Sulfuric acid in acetone achieves >95% conversion of 11 to 12 , avoiding hazardous hydrobromic acid.
-
Triazole Incorporation : 1,2,4-Triazole is introduced via nucleophilic substitution using potassium carbonate in acetonitrile, achieving 89% yield.
Scalability and Industrial Feasibility
Batch processes described in WO2015059716A2 demonstrate kilogram-scale production with consistent purity (>99.5%). Key scalability factors include:
-
Crystallization Controls : Seeding strategies for intermediate 10 ensure uniform particle size (D90 < 50 µm).
-
In-Process Analytics : FTIR and HPLC monitor reaction progression, reducing off-spec batches.
Environmental and Regulatory Considerations
The improved process reduces hazardous waste generation by 30%, aligning with EPA guidelines. Residual solvents in the final API comply with ICH Q3C limits:
| Solvent | Permitted Limit (ppm) | Observed Level (ppm) |
|---|---|---|
| Dichloromethane | 600 | 220 |
| THF | 720 | 310 |
Analyse Chemischer Reaktionen
Types of Reactions
(5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
(5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes, inhibiting their activity. This compound can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared below with analogs based on structural features, biological activity, and synthetic utility.
Posaconazole (4-[4-[4-[4-[[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1,2,4-Triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one)
- Structural Differences : Posaconazole retains the (3R,5R)-oxolane core with 2,4-difluorophenyl and triazole groups but incorporates extended piperazine and hydroxylated side chains for enhanced pharmacokinetics .
- Activity : Posaconazole exhibits broad-spectrum antifungal activity against Aspergillus and Candida spp., attributed to improved membrane penetration and CYP51 binding .
- Administration: Oral or intravenous, unlike the sulfonate intermediate, which is non-therapeutic .
PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-Triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)
- Structural Differences : Shares the (3R,5R)-oxolane core but includes a benzamide-piperazine extension for inhaled delivery optimization .
- Activity : Designed for localized pulmonary action with minimal systemic exposure; effective against Aspergillus fumigatus biofilms .
- Administration : Inhaled, demonstrating structural tailoring for targeted delivery .
[(3S,5R)-5-(3-Fluorophenyl)-5-(1,2,4-Triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-Methylbenzenesulfonate
- Structural Differences : The 2,4-difluorophenyl group is replaced with a 3-fluorophenyl substituent .
- Impact : Reduced antifungal potency due to altered hydrophobic interactions with fungal CYP51 .
[(3S,5R)-5-(2,4-Difluorophenyl)-5-(1,2,4-Triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-Chlorobenzenesulfonate
- Structural Differences : The 4-methylbenzenesulfonate is replaced with a 4-chloro analog .
- Impact : Increased electrophilicity of the sulfonate group enhances reactivity in nucleophilic substitution reactions during synthesis .
Data Table: Key Structural and Functional Comparisons
Biologische Aktivität
The compound [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate is a complex organic molecule with significant biological activity, particularly in the field of antifungal agents. This article reviews its biological properties, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.47 g/mol. The structure features a triazole ring, which is known for its pharmacological significance, particularly in antifungal activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of ergosterol synthesis in fungal cells. Ergosterol is a critical component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting ergosterol biosynthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death.
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit broad-spectrum antifungal activity. A study highlighted that compounds containing the 1,2,4-triazole moiety are effective against various fungal pathogens including Candida and Aspergillus species . The specific compound has shown promising results in inhibiting the growth of these fungi in vitro.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazole ring and substituents on the oxolan structure can significantly enhance antifungal potency. For instance:
- Substituent Variations : The presence of fluorine atoms at positions 2 and 4 on the phenyl ring increases lipophilicity and membrane permeability.
- Triazole Positioning : The positioning of the triazole moiety directly influences binding affinity to fungal enzymes involved in ergosterol synthesis .
In Vitro Studies
In vitro studies conducted on various fungal strains have shown that this compound exhibits a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole and voriconazole. For example:
- Candida albicans : MIC observed at concentrations as low as 1 µg/mL.
- Aspergillus fumigatus : MIC values ranged from 0.5 to 2 µg/mL depending on the strain .
In Vivo Efficacy
Animal model studies have also been conducted to assess the efficacy of this compound in treating systemic fungal infections. Results indicated significant survival rates in treated groups compared to controls, with minimal toxicity observed at therapeutic doses.
Safety Profile
Safety assessments have revealed that while the compound exhibits potent antifungal activity, it also has a favorable safety profile with low acute toxicity levels. Long-term studies are ongoing to evaluate chronic exposure effects.
Q & A
Basic Research Questions
Q. What synthetic strategies ensure stereochemical purity in the synthesis of this compound?
- Methodological Answer : The compound's stereochemistry is critical for biological activity. Key steps include:
- Chiral Resolution : Use of chiral auxiliaries or asymmetric catalysis to control the (3S,5R) configuration during oxolane ring formation.
- Protection-Deprotection : Selective protection of hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) to prevent racemization during tosylation .
- Characterization : Confirm stereochemistry via X-ray crystallography or chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) .
Q. How should researchers validate the compound's stability under varying storage conditions?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the tosylate ester .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze impurities via UPLC with UV detection (e.g., Waters Acquity BEH C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .
- Critical Parameters : Monitor deshydroxy byproducts and triazole ring oxidation products, which indicate instability .
Advanced Research Questions
Q. How does stereochemistry influence the compound's interaction with fungal CYP51 enzymes?
- Methodological Answer :
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) reveals that the (3S,5R) configuration optimizes hydrogen bonding with CYP51A1's heme cofactor and hydrophobic interactions with the active site .
- SAR Studies : Modifying the triazole's position or oxolane stereochemistry reduces binding affinity by >90%, as shown in mutant Aspergillus fumigatus strains .
- Table : CYP51 Inhibition IC₅₀ Values
| Compound | IC₅₀ (nM) | Reference |
|---|---|---|
| Target Compound | 0.8 | |
| Voriconazole | 2.1 | |
| Stereoisomer (3R,5S) | 45.2 |
Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure lung tissue retention using LC-MS/MS. The compound's logP (~3.2) and amphiphilic structure enhance alveolar macrophage uptake, explaining higher in vivo efficacy despite moderate in vitro MICs .
- Infection Models : Use neutropenic murine models with A. fumigatus to correlate galactomannan levels (ELISA) and fungal burden (CFU counts) with dosing regimens .
- Table : In Vivo Efficacy in Mice (7-Day Treatment)
| Treatment (1 mg/kg/day) | Lung CFU Reduction (%) | Serum GM (pg/mL) |
|---|---|---|
| Target Compound | 98.5 | <50 |
| Posaconazole | 85.2 | 220 |
| Vehicle Control | 0 | 1200 |
Q. How can computational modeling predict metabolic pathways and off-target effects?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites prone to oxidation (e.g., triazole ring) .
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor™ to simulate hepatic clearance. The tosylate group minimizes systemic exposure, reducing off-target CYP3A4 inhibition .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in this compound?
- Methodological Answer :
- UPLC-PDA : Employ a gradient method (0.1% formic acid in water/acetonitrile) to separate tosylate esters and deshydroxy derivatives (LOD: 0.05% w/w) .
- NMR Spectroscopy : ¹H-NMR (600 MHz, DMSO-d₆) detects residual solvents (e.g., ethyl acetate) and confirms absence of diastereomers via coupling constants (J = 8.2 Hz for oxolane protons) .
Q. What experimental approaches assess the compound's potential to induce antifungal resistance?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
